Product packaging for 2-Methyl-2-(sulphooxy)propionamide(Cat. No.:CAS No. 49562-37-0)

2-Methyl-2-(sulphooxy)propionamide

Cat. No.: B1622537
CAS No.: 49562-37-0
M. Wt: 183.19 g/mol
InChI Key: NSHFQYAPOLHROS-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Amide-Sulfate Organic Compounds

Amide-sulfate organic compounds, which contain both an amide functional group (-C(O)N-) and a sulfate (B86663) ester group (-O-SO3-), represent a diverse class of molecules. Amides are fundamental in nature and technology, forming the backbone of proteins and key plastics. wikipedia.org They are generally stable and exhibit both hydrogen-bond accepting and donating properties. masterorganicchemistry.com

Organosulfates, on the other hand, are esters of sulfuric acid and are characterized by their polarity and, often, their anionic nature at physiological pH. nih.gov They are found in a variety of biological molecules and are also widely used as surfactants in detergents. nih.gov

The combination of these two functional groups in a single molecule, as seen in 2-Methyl-2-(sulphooxy)propionamide, can lead to compounds with unique properties. The amide group can participate in hydrogen bonding, influencing the molecule's conformation and interactions with other molecules, while the sulfate group can enhance water solubility and introduce a negative charge.

The synthesis of such compounds can be approached in several ways. General methods for amide synthesis often involve the coupling of a carboxylic acid with an amine. wikipedia.org The sulfation of organic molecules can be achieved using various reagents, including sulfuric acid or sulfur trioxide complexes. nih.gov For a molecule like this compound, a potential synthetic route could involve the sulfation of a precursor molecule, 2-hydroxy-2-methylpropionamide.

Survey of Early Academic Mentions and Research Trajectories Pertaining to this compound

A comprehensive survey of early academic literature does not reveal significant research focused specifically on this compound. Its existence is noted in chemical databases, which provide basic information such as its CAS number (49562-37-0) and chemical structure. chemsrc.com

The precursors for its potential synthesis, such as Acetone (B3395972) cyanohydrin and 2-Hydroxyisobutyramide, are well-established chemical compounds. chemsrc.com This suggests that the synthesis of this compound is chemically feasible through known synthetic methodologies. However, the absence of dedicated research articles or patents in readily accessible scientific databases indicates that it has not been a primary focus of academic or industrial research.

The research trajectory for this specific compound remains largely undefined. Its potential applications could be inferred from the properties of its functional groups. For instance, compounds containing both amide and sulfate moieties have been explored in various contexts, including as potential surfactants or as building blocks in more complex molecular architectures. Without specific studies on this compound, its role in contemporary chemical research appears to be minimal and likely confined to chemical supplier catalogs and databases. Further investigation into specialized chemical literature or patent databases may be required to uncover any niche applications or past research endeavors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO5S B1622537 2-Methyl-2-(sulphooxy)propionamide CAS No. 49562-37-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-amino-2-methyl-1-oxopropan-2-yl) hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H9NO5S/c1-4(2,3(5)6)10-11(7,8)9/h1-2H3,(H2,5,6)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHFQYAPOLHROS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197848
Record name 2-Methyl-2-(sulphooxy)propionamide
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Molecular Weight

183.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49562-37-0
Record name 2-Methyl-2-(sulfooxy)propanamide
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Record name 2-Methyl-2-(sulphooxy)propionamide
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Record name 2-Methyl-2-(sulphooxy)propionamide
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Record name 2-methyl-2-(sulphooxy)propionamide
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Analytical Characterization and Quantification Techniques for 2 Methyl 2 Sulphooxy Propionamide in Research

Chromatographic Separations for 2-Methyl-2-(sulphooxy)propionamide Purity Assessment and Isolation

Chromatographic techniques are fundamental in the analytical workflow of this compound, enabling its separation from impurities and its isolation for further study.

High-Performance Liquid Chromatography (HPLC) Methodologies for this compound

HPLC is a versatile and widely used technique for the analysis of this compound. sielc.com It offers high resolution and sensitivity for the determination of the compound's purity.

Reversed-phase HPLC (RP-HPLC) is a common and effective method for the analysis of this compound. sielc.com This technique typically employs a non-polar stationary phase, such as C18, and a polar mobile phase. sielc.com A typical mobile phase for the analysis of this compound consists of a mixture of acetonitrile, water, and an acid modifier like phosphoric acid. sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Optimization of the mobile phase composition, flow rate, and column temperature is crucial for achieving a good separation with sharp, symmetrical peaks.

ParameterCondition
Column Newcrom R1, C18 sielc.com
Mobile Phase Acetonitrile, Water, Phosphoric Acid sielc.com
Detection UV
Application Purity assessment, Pharmacokinetics sielc.com
This interactive data table provides typical starting parameters for the reversed-phase HPLC analysis of this compound. These parameters may require further optimization depending on the specific analytical requirements.

For enhanced specificity and sensitivity, HPLC systems are often coupled with mass spectrometry (MS) detectors. This powerful combination, known as LC-MS, allows for the unequivocal identification of this compound based on its mass-to-charge ratio (m/z). nih.govnih.gov For MS compatibility, volatile mobile phase modifiers like formic acid are used instead of non-volatile acids such as phosphoric acid. sielc.com LC-MS is particularly valuable for trace analysis, enabling the detection and quantification of minute amounts of the compound in complex matrices. nih.govresearchgate.net The use of tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and provide structural information through fragmentation analysis. nih.govresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm). This results in a substantial increase in resolution, sensitivity, and speed of analysis compared to conventional HPLC. The use of smaller particle columns, such as those with 3 µm particles, is available for faster UPLC applications in the analysis of this compound. sielc.com This allows for shorter run times and higher sample throughput without compromising the quality of the separation.

Preparative Chromatography for Scale-Up Isolation of this compound

When larger quantities of pure this compound are required for further research, preparative chromatography is employed. researchgate.netnih.govresearchgate.net This technique is a scaled-up version of analytical HPLC, utilizing larger columns and higher flow rates to isolate milligrams to grams of the target compound. researchgate.net The principles of separation remain the same as in analytical HPLC, and the methods developed at the analytical scale are often transferable to the preparative scale. sielc.com The collected fractions containing the purified compound are then typically concentrated to yield the isolated this compound. researchgate.net

Spectroscopic Techniques for Structural Elucidation of this compound

While chromatography is essential for separation and quantification, spectroscopic techniques are indispensable for the definitive structural elucidation of this compound.

Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in the molecule. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are crucial in confirming the identity and structure of synthesized or isolated this compound. nih.gov Rotational spectroscopy has also been utilized to determine the conformations and structural influence of substituents in related sulfonamide compounds. mdpi.com Mass spectrometry, particularly when coupled with chromatographic separation, provides vital information on the molecular weight and fragmentation pattern of the compound, further aiding in its structural confirmation. researchgate.netnist.gov

TechniqueInformation Obtained
Mass Spectrometry (MS) Molecular weight and fragmentation pattern researchgate.netnist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework nih.gov
Infrared (IR) Spectroscopy Identification of functional groups nih.gov
Rotational Spectroscopy Conformational analysis and structural parameters in the gas phase mdpi.com
This interactive data table summarizes the key spectroscopic techniques and the type of structural information they provide for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D experiments)

NMR spectroscopy would be a primary tool for elucidating the molecular structure of this compound in solution.

¹H NMR: Proton NMR would be expected to show distinct signals corresponding to the different types of protons in the molecule. The two methyl groups, being chemically equivalent, would likely produce a single, sharp singlet. The protons of the amide group (-CONH₂) would appear as one or two signals, depending on the rate of exchange and the solvent used.

¹³C NMR: Carbon-13 NMR would provide information on the carbon skeleton. Distinct signals would be expected for the quaternary carbon attached to the methyl and sulphooxy groups, the carbonyl carbon of the amide, and the methyl carbons.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Both IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the amide group (N-H stretching and C=O stretching), the S=O and S-O stretching vibrations of the sulphooxy group, and C-H stretching and bending vibrations of the methyl groups.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations and the carbon skeleton, which often give strong Raman signals.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₄H₉NO₅S), HRMS would be used to measure its exact mass, which would be compared to the calculated theoretical mass to confirm its molecular formula.

X-ray Crystallography for Definitive Solid-State Structure of this compound

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amide and sulphooxy groups.

Other Advanced Analytical Techniques for this compound Characterization

Other techniques that could be employed for a more comprehensive characterization include:

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, providing further confirmation of the empirical and molecular formula.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) would be essential for assessing the purity of the compound and for quantification in various matrices.

Without access to published research data, any further discussion would be purely hypothetical.

Theoretical and Computational Chemistry Studies of 2 Methyl 2 Sulphooxy Propionamide

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

No published studies were found that have performed quantum mechanical calculations on 2-Methyl-2-(sulphooxy)propionamide.

There is no available data from DFT calculations on the optimized molecular geometry or energy minimization of this compound.

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound has not been reported in the scientific literature.

Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Interactions

No molecular dynamics simulation studies have been published that investigate the conformational landscape or interactions with solvents for this compound.

In Silico Prediction of Spectroscopic Signatures for this compound

There are no publicly available in silico predictions of spectroscopic signatures (e.g., NMR, IR, UV-Vis) for this compound.

Computational Mechanistic Investigations of this compound Transformations

Computational studies on the reaction mechanisms and transformations of this compound have not been documented.

Mechanistic Investigations of 2 Methyl 2 Sulphooxy Propionamide Interactions in Chemical and Biochemical Contexts

Chemical Reactivity and Degradation Pathways of 2-Methyl-2-(sulphooxy)propionamide

The reactivity of this compound is largely dictated by the properties of the sulphooxy group and its susceptibility to cleavage under various conditions.

Hydrolytic Stability of the Sulphooxy Group

The hydrolysis of sulfate (B86663) esters can proceed through either S-O or C-O bond cleavage. In the case of alkyl sulfates like this compound, hydrolysis in neutral to moderately acidic or basic conditions typically involves the cleavage of the S-O bond. The stability of the sulphooxy group is significantly influenced by the surrounding chemical environment, particularly pH.

Studies on the hydrolysis of various sulfate monoesters have shown a broad region of pH independence, generally between pH 4 and 12. acs.org Within this range, the hydrolysis rate is slow. However, under strongly acidic or basic conditions, the rate of hydrolysis is accelerated. acs.org The hydrolysis of monomethyl sulfate, for instance, is catalyzed by both acid and alkali. pnas.org

The reaction can be influenced by the nature of the alkyl group. For example, neopentyl sulfate was found to undergo hydrolysis via a C-O bond cleavage mechanism, which involved rearrangement of its carbon skeleton. nih.gov Given the tertiary nature of the carbon atom attached to the sulphooxy group in this compound, both S-O and C-O cleavage pathways could be mechanistically plausible, with the specific conditions dictating the dominant route.

Table 1: General Influence of pH on the Hydrolysis of Sulfate Esters

pH RangeGeneral Rate of HydrolysisPrimary Mechanism
< 4AcceleratedAcid-catalyzed S-O or C-O cleavage
4 - 12Slow / pH-independentSpontaneous S-O cleavage
> 12AcceleratedBase-catalyzed S-O or C-O cleavage

This table presents generalized trends for sulfate ester hydrolysis based on available literature. Specific rates for this compound would require experimental determination.

Thermal and Photochemical Decomposition Mechanisms

Thermal Decomposition: Upon heating, organic sulfates can undergo decomposition. The pathway of this decomposition would likely involve the cleavage of the C-O-S linkage. The presence of the amide group might also influence the decomposition products, potentially leading to the formation of amides, alkenes (through elimination), and sulfuric acid or its salts.

Photochemical Decomposition: The photochemical degradation of dissolved organic sulfur compounds is an important environmental process. acs.org Photolysis can lead to the formation of various products, including sulfate ions. acs.org The process can occur directly, if the molecule absorbs light, or indirectly through sensitization by other chromophoric molecules present in the environment. For some organic sulfur compounds, photoinduced extrusion of SO2 has been observed as a primary degradation route. acs.orgethz.ch The complex structure of this compound suggests that multiple photochemical reaction pathways could be possible, including cleavage of the C-S bond, C-O bond, or reactions involving the propionamide (B166681) moiety.

Studies of this compound as a Substrate or Modulator in Enzyme Mimics and Model Systems

The cleavage of sulfate esters is a biologically significant reaction catalyzed by a class of enzymes known as sulfatases. Artificial enzyme models provide valuable tools to understand the mechanisms of these enzymes.

Interactions with Artificial Enzyme Models and Catalytic Systems

Artificial enzymes designed to mimic the function of sulfatases often employ metal ions or specifically designed organic scaffolds to catalyze the hydrolysis of sulfate esters. chemrxiv.org These systems can provide insights into the factors that contribute to the remarkable rate enhancements observed in natural enzymes. nih.gov

While no studies have been identified that specifically use this compound as a substrate for an artificial enzyme, its structure makes it a potentially interesting candidate for such investigations. The tertiary nature of the alcohol leaving group could influence the kinetics and mechanism of catalyzed hydrolysis compared to primary or secondary alkyl sulfates. The development of artificial enzymes capable of efficiently cleaving the sulfate from such a sterically hindered substrate would be a significant achievement in the field of enzyme mimicry.

Mechanistic Probes for Sulphate Ester Cleavage or Transfer

The mechanism of enzymatic sulfate ester cleavage typically involves a nucleophilic attack on the sulfur atom of the sulfate group. nih.gov Sulfatases, for example, utilize a unique post-translationally modified residue, Cα-formylglycine, as a key catalytic nucleophile. nih.govresearchgate.net The reaction proceeds through a sulfated enzyme intermediate, which is subsequently hydrolyzed to release the sulfate and regenerate the active site. researchgate.net

This compound could serve as a mechanistic probe to study these enzymatic and model system reactions. By monitoring the rate of its hydrolysis in the presence of a catalyst and analyzing the products, researchers could gain information about the catalyst's substrate specificity and catalytic mechanism. For instance, comparing the catalytic efficiency of an artificial enzyme towards this compound versus a less sterically hindered sulfate ester could reveal details about the active site's architecture.

pH-Dependent Reactivity Profiles of this compound

As discussed in the context of hydrolytic stability, the reactivity of this compound is expected to be highly dependent on the pH of the solution.

The hydrolysis of sulfate esters generally exhibits a pH-rate profile characterized by three regions: an acid-catalyzed region, a pH-independent region, and a base-catalyzed region. acs.orgnih.gov

Acidic pH: At low pH, the protonation of the sulphooxy group can facilitate nucleophilic attack by water, leading to an increased rate of hydrolysis.

Neutral pH: In the pH range of approximately 4 to 12, the sulfate ester exists as a monoanion, and the hydrolysis rate is largely independent of pH, proceeding through a slow, spontaneous cleavage. acs.org

Alkaline pH: At high pH, the hydroxide (B78521) ion acts as a potent nucleophile, leading to a significant acceleration of the hydrolysis rate. nih.gov

Table 2: Predicted pH-Dependent Hydrolysis Profile of this compound

pH ConditionExpected Relative Rate of HydrolysisPredominant Reaction Mechanism
Strongly Acidic (<4)HighAcid-catalyzed hydrolysis
Near-Neutral (4-10)LowSpontaneous hydrolysis
Strongly Alkaline (>12)HighBase-catalyzed hydrolysis

This table is a qualitative prediction based on the known behavior of other sulfate esters. The exact pH profile and rate constants would need to be determined experimentally for this compound.

The amide functionality in this compound could also be susceptible to hydrolysis under strong acidic or basic conditions, although this would likely require more forcing conditions than the cleavage of the sulfate ester.

Design, Synthesis, and Mechanistic Exploration of 2 Methyl 2 Sulphooxy Propionamide Derivatives and Analogues

Rational Design Principles for Novel 2-Methyl-2-(sulphooxy)propionamide-Based Structures

The rational design of novel structures based on this compound is predicated on a deep understanding of fundamental chemical principles and the desired application of the target molecules. A key strategy involves the concept of "pseudonatural products," which combines fragments from natural products to explore new chemical spaces with enhanced biological relevance. This approach can inspire the design of this compound derivatives by incorporating motifs known to interact with specific biological targets.

Another critical design principle is the strategic incorporation of reactive "warheads." For instance, replacing the hydroxyl group of a precursor with a sulfonyl fluoride (B91410) can create an electrophilic center with balanced reactivity, capable of forming covalent bonds with nucleophilic residues in its environment. researchgate.net This principle is central to the development of chemical probes designed for target identification and covalent inhibitor design. The inherent structure of this compound, featuring a stable tertiary carbon center, a modifiable amide, and a reactive sulphooxy group, provides a rich foundation for applying these design strategies. The goal is to create a library of analogues with systematically varied properties to probe specific chemical or biological questions.

Furthermore, the design process often leverages computational modeling to predict the reactivity and interaction of designed molecules. By simulating how structural modifications to the propionamide (B166681) or sulphooxy moieties will affect the electronic properties and steric profile of the molecule, researchers can prioritize the synthesis of compounds with the highest probability of desired activity.

Synthetic Routes to Modify the Propionamide and Sulphate Moieties

The synthetic versatility of the this compound scaffold allows for targeted modifications at both the propionamide and sulphate functionalities. These modifications are crucial for fine-tuning the molecule's properties.

Amide Functionalization and Substituent Effects

The amide group of this compound is a prime site for synthetic elaboration. Standard amidation reactions can be employed to introduce a wide array of substituents on the nitrogen atom. This can be achieved by first hydrolyzing the primary amide to the corresponding carboxylic acid, followed by coupling with a diverse range of primary and secondary amines using standard peptide coupling reagents.

A general representation of amide functionalization is shown below:

Starting MaterialReagentsProduct
2-Methyl-2-(sulphooxy)propanoic acidR-NH2, Coupling AgentN-R-2-Methyl-2-(sulphooxy)propionamide
This compoundR-X, BaseN-R-2-Methyl-2-(sulphooxy)propionamide

Table 1: General strategies for amide functionalization.

Modification of the Sulphooxy Group for Altered Reactivity

The sulphooxy group is the key reactive center of the molecule, and its modification is central to tuning the reactivity of this compound derivatives. The sulphate ester can be synthesized by the reaction of the corresponding tertiary alcohol, 2-hydroxy-2-methylpropionamide, with a suitable sulfating agent such as a sulfur trioxide-pyridine complex.

To alter the reactivity, the sulphate can be replaced with other sulfur-based functional groups. For example, conversion to a sulfonyl fluoride (SO₂F) can create a more targeted electrophile for covalent modification of biological molecules. researchgate.net The sulfur(VI) fluoride exchange (SuFEx) chemistry allows these groups to react with nucleophilic amino acid residues like tyrosine, lysine, and histidine. researchgate.net

Another approach is to synthesize analogues with different leaving groups attached to the sulfuryl center, thereby modulating the electrophilicity of the sulfur atom. The synthesis of such analogues would likely proceed from 2-hydroxy-2-methylpropionamide or a protected version thereof, followed by reaction with the appropriate sulfonylating agent.

Structure-Reactivity Relationship (SRR) Studies of this compound Analogues in Chemical Systems

Understanding the relationship between the chemical structure of this compound analogues and their reactivity is paramount for their effective application. SRR studies involve systematically altering the structure of the molecule and quantifying the resulting changes in a specific chemical property, such as reaction rate or binding affinity.

For derivatives of this compound, SRR studies would focus on how modifications to the amide and sulphooxy moieties influence the molecule's stability and electrophilicity. For example, a series of N-substituted amide analogues could be synthesized to investigate how the steric and electronic properties of the substituent affect the rate of hydrolysis of the sulphate ester.

Interactive Data Table: Hypothetical SRR Data for N-Substituted Analogues

Substituent (R) on AmideElectronic EffectSteric HindranceRelative Rate of Hydrolysis (k_rel)
-HNeutralLow1.0
-CH₃Weakly DonatingLow0.8
-C(CH₃)₃DonatingHigh0.2
-C₆H₅WithdrawingMedium1.5
-C₆H₄-NO₂Strongly WithdrawingMedium3.2

This interactive table illustrates a hypothetical structure-reactivity relationship. The data suggests that electron-withdrawing groups on the amide nitrogen increase the rate of hydrolysis, while sterically bulky groups decrease it.

Similarly, modifying the sulphooxy group itself would be a key focus of SRR studies. By preparing analogues with different leaving groups (e.g., fluoride, chloride, tosylate), a quantitative scale of electrophilicity could be established. This information is invaluable for designing chemical probes with the desired level of reactivity for a specific application, avoiding non-specific reactions while ensuring efficient target engagement.

Applications of this compound Derivatives as Probes for Chemical and Mechanistic Studies

The tailored reactivity of this compound derivatives makes them excellent candidates for use as chemical probes. These probes are designed to interact with and report on their chemical environment, providing insights into reaction mechanisms and biological processes.

One key application is in the identification of binding partners in complex mixtures. By attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) to a non-critical position of the this compound derivative, the molecule can be used to "fish" for interacting proteins or other biomolecules. The reactive sulphooxy group can form a covalent bond with the target, allowing for its subsequent isolation and identification.

Furthermore, these derivatives can be employed as mechanistic probes to study enzyme-catalyzed reactions. For example, a carefully designed analogue could act as a suicide inhibitor, where the enzyme's own catalytic activity unmasks the reactive sulphooxy group, leading to irreversible inactivation. By analyzing the site of covalent modification on the enzyme, researchers can gain valuable information about the enzyme's active site and catalytic mechanism.

The use of these probes extends to cellular imaging. A fluorescently labeled this compound derivative could be used to visualize the localization of its target within a cell, providing spatial and temporal information about its function. The design and synthesis of heparan sulfate-based probes with reactive diazoacetyl groups serve as a compelling precedent for this type of application, demonstrating the utility of functionalized saccharide motifs as guiding systems for targeted delivery and covalent modification. nih.gov

Q & A

Basic: What synthetic strategies are recommended for preparing 2-Methyl-2-(sulphooxy)propionamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound likely involves sulfation or sulfonation reactions. A plausible route could start with 2-methylpropionamide, followed by sulfation using reagents like sulfur trioxide complexes or sulfuric acid under controlled conditions. Key parameters include temperature (maintained below 40°C to prevent decomposition), solvent choice (e.g., anhydrous dichloromethane to minimize hydrolysis), and stoichiometric control of the sulfating agent. Post-reaction purification via recrystallization or column chromatography is critical to isolate the product . Yield optimization may require iterative adjustments to reagent ratios and reaction time.

Advanced: How does the sulphooxy group influence the compound’s reactivity in nucleophilic substitution compared to analogs with sulfonamide or sulfone groups?

Methodological Answer:
The sulphooxy group (–OSO₃H) introduces strong electron-withdrawing effects, enhancing electrophilicity at the adjacent carbon. Comparative studies with sulfonamide or sulfone analogs (e.g., 2-Methyl-2-(4-nitrophenyl)propanenitrile) suggest that the sulphooxy group increases susceptibility to nucleophilic attack but may also promote hydrolysis under aqueous conditions. Researchers should employ kinetic studies (e.g., monitoring reaction rates via HPLC) and computational analysis (DFT calculations for charge distribution) to quantify these effects. Contrast with sulfone derivatives (e.g., ) reveals distinct reactivity profiles, necessitating tailored reaction conditions for substitutions .

Basic: Which analytical techniques are most suitable for characterizing this compound, and what spectral signatures are diagnostic?

Methodological Answer:

  • NMR Spectroscopy: The 1^1H NMR spectrum should show a singlet for the methyl groups (δ ~1.5 ppm) and a downfield shift for the sulphooxy proton (δ ~10–12 ppm, if present). 13^{13}C NMR will highlight the quaternary carbon bearing the sulphooxy group (δ ~95–100 ppm).
  • FT-IR: Key peaks include S=O stretching (~1350–1200 cm⁻¹) and N–H bending (~1650 cm⁻¹).
  • HPLC-MS: Retention time and mass fragmentation patterns (e.g., m/z corresponding to [M-H]⁻) confirm purity and molecular weight. Cross-reference with synthesized standards is essential .

Advanced: What computational approaches predict the binding affinity of this compound to enzymatic targets, and how can these models be validated experimentally?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with targets like sulfotransferases or proteases. Focus on the sulphooxy group’s hydrogen-bonding capacity and steric effects. Validation requires:

  • In vitro assays: Measure inhibition constants (KiK_i) using enzyme activity assays (e.g., spectrophotometric monitoring of substrate conversion).
  • Structure-activity relationship (SAR) studies: Synthesize analogs (e.g., replacing sulphooxy with phosphates) and compare bioactivity. Preliminary docking results from and support this approach .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:
Stability studies should be conducted in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC at intervals (0, 24, 48 hours). Acidic conditions (pH < 4) likely hydrolyze the sulphooxy group to form sulfuric acid and 2-methylpropionamide, while neutral/basic conditions may stabilize the compound. Data should be analyzed using first-order kinetics to determine half-life (t1/2t_{1/2}). Storage recommendations include anhydrous environments at –20°C .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

Methodological Answer:
Discrepancies may arise from variations in assay protocols or impurity profiles. To address this:

  • Reproducibility checks: Replicate studies under standardized conditions (e.g., cell line passage number, solvent controls).
  • Impurity profiling: Use LC-MS to identify byproducts (e.g., ’s impurity standards) that may influence bioactivity.
  • Meta-analysis: Compare datasets using statistical tools (e.g., ANOVA with post-hoc tests) to isolate variables affecting activity. Cross-reference with ’s comparative tables for structural analogs .

Basic: What in vitro models are appropriate for preliminary toxicity screening of this compound?

Methodological Answer:

  • Cell viability assays: Use MTT or resazurin-based assays in human hepatocyte (e.g., HepG2) and renal (e.g., HEK293) cell lines.
  • Oxidative stress markers: Quantify reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA).
  • Metabolic stability: Incubate with liver microsomes and monitor parent compound depletion via LC-MS. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical for risk assessment .

Advanced: What strategies enable selective functionalization of this compound without cleaving the sulphooxy group?

Methodological Answer:

  • Protecting groups: Temporarily protect the sulphooxy group with tert-butyldimethylsilyl (TBDMS) before introducing substituents.
  • Mild reaction conditions: Use low-temperature (<0°C) alkylation with non-polar solvents (e.g., THF) to minimize hydrolysis.
  • Catalytic selectivity: Employ transition-metal catalysts (e.g., Pd/C) that target specific sites. Monitor reactions in real-time via TLC or inline IR spectroscopy .

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Reactant of Route 1
Reactant of Route 1
2-Methyl-2-(sulphooxy)propionamide
Reactant of Route 2
Reactant of Route 2
2-Methyl-2-(sulphooxy)propionamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.